molecular formula C16H25ClN2O B602540 Ropinirole-d7 Hydrochloride

Ropinirole-d7 Hydrochloride

Cat. No.: B602540
M. Wt: 303.88 g/mol
InChI Key: XDXHAEQXIBQUEZ-DWPKPNNESA-N
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Description

Ropinirole-d7 (hydrochloride) is a deuterium-labeled version of Ropinirole hydrochloride. It is an orally active, potent agonist of dopamine D3 and D2 receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Ropinirole, a medication used to treat Parkinson’s disease and Restless Legs Syndrome .

Scientific Research Applications

Ropinirole-d7 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Ropinirole-d7 Hydrochloride, also known as Ropinirole-d7 HCl, is a deuterium-labeled variant of Ropinirole . This compound has been used in the treatment of Parkinson’s disease and Restless Legs Syndrome .

Target of Action

Ropinirole-d7 HCl primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . The D2 and D3 receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.

Mode of Action

Ropinirole-d7 HCl acts as a non-ergoline dopamine agonist . It stimulates the D2 and D3 receptors, mimicking the effects of dopamine . This stimulation is believed to be responsible for its therapeutic effects in conditions like Parkinson’s disease and Restless Legs Syndrome .

Biochemical Pathways

It is known that the drug’s stimulation of d2 and d3 receptors can influence various functions in the central nervous system . The activation of these receptors can help restore dopamine levels and improve motor symptoms such as tremors, rigidity, and bradykinesia .

Pharmacokinetics

Ropinirole-d7 HCl is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The half-life of the blood concentration is about 5-7 hours . The compound is extensively metabolized in the liver via the CYP1A2 enzyme to inactive metabolites . Less than 10% of the drug is excreted unchanged in the urine .

Result of Action

The stimulation of D2 and D3 receptors by Ropinirole-d7 HCl can lead to various molecular and cellular effects. These include the improvement of motor symptoms in Parkinson’s disease and the reduction of uncomfortable sensations in Restless Legs Syndrome . In some cases, Ropinirole-d7 HCl has been shown to normalize prolactin concentrations .

Action Environment

The action, efficacy, and stability of Ropinirole-d7 HCl can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s age, gender, renal and hepatic function, and smoking habits . Additionally, the presence of food can delay the time to peak concentration .

Safety and Hazards

Ropinirole-d7 Hydrochloride is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking ropinirole .

Future Directions

Ropinirole-d7 Hydrochloride is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control) and restless legs syndrome (RLS) . Only immediate-release ropinirole (Requip) is approved to treat either Parkinson symptoms or RLS . Extended-release ropinirole (Requip XL) is approved only to treat Parkinson symptoms . Future research may focus on improving the delivery and effectiveness of this medication.

Biochemical Analysis

Biochemical Properties

Ropinirole-d7 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of dopamine receptor interactions. It selectively binds to dopamine D2 receptors with high affinity, inducing [35S]GTPγS binding in cells expressing the human receptor . This interaction is crucial for studying the pharmacodynamics of dopamine agonists. Additionally, this compound interacts with other biomolecules such as adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors, although with much lower affinity .

Cellular Effects

This compound influences various cellular processes, particularly those related to dopamine signaling pathways. In cellular models, it has been shown to reduce spontaneous locomotor activity at lower doses while increasing it at higher doses . This compound also affects cell signaling pathways by modulating dopamine receptor activity, which can lead to changes in gene expression and cellular metabolism. For instance, in human gingival fibroblasts, this compound has been observed to promote cell viability and inhibit apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors, leading to receptor activation and subsequent intracellular signaling cascades. This binding induces conformational changes in the receptor, facilitating the exchange of GDP for GTP on the associated G-protein, thereby activating downstream signaling pathways . Additionally, this compound can inhibit or activate various enzymes, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, maintaining its integrity for extended periods . Its effects on cellular function can change with prolonged exposure. For example, long-term treatment with this compound in in vitro studies has shown sustained receptor activation and modulation of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it reduces spontaneous locomotor activity, while at higher doses, it increases activity . In models of Parkinson’s disease, this compound has been shown to reverse locomotor deficits and restore interest in novel stimuli . At very high doses, it may cause adverse effects such as dyskinesia and exacerbation of preexisting conditions .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for dopamine receptors in target tissues.

Subcellular Localization

This compound is primarily localized in subcellular compartments where dopamine receptors are abundant, such as the plasma membrane and synaptic vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in modulating dopamine signaling and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole-d7 (hydrochloride) involves the incorporation of deuterium into the Ropinirole molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the substitution of hydrogen atoms with deuterium in the precursor molecules .

Industrial Production Methods

Industrial production of Ropinirole-d7 (hydrochloride) follows similar principles to its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The production process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ropinirole-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ropinirole-d7 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHAEQXIBQUEZ-DWPKPNNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5.83 g (16.9 mmoles) of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride and 0.6 g of 5% palladium-on-carbon in 250 cc of ethanol was hydrogenated at moderate pressure over 5.5 hours. The catalyst was filtered, washed with ethanol, and the filtrate evaporated to dryness in vacuo. The white residue was crystallized from 550 cc of hot acetonitrile to give 3.89 g of 4-(2-di-n-propylaminoethyl)-2(3H)-indolone hydrochloride, mp 240°-2°.
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Synthesis routes and methods II

Procedure details

2-Nitro-6-[2-(N,N-Di-n-propyl amino)ethyl]phenyl acetic acid hydrochloride (100 g) is dissolved methanol (2000 ml) and then hydrogenated in presence of 10% Palladium on charcoal. The reaction mixture is filtered to obtain clear solution. Methanol is distilled out under vacuum at 50° C. Isopropanol (100 ml) is added to the residue and it is cooled, filtered and washed with isopropanol to obtain light yellow crystalline Ropinirole hydrochloride. The product is dried at 60-70° C. under vacuum. Yield 65-75 g.
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Synthesis routes and methods III

Procedure details

The process as shown above comprises conversion of 2-methyl-3-nitro phenyl acetic acid (II) with thionyl chloride to 2-Methyl-3-nitro-phenylacetyl chloride (III), which upon reaction with Di-n-propyl amine (DPA) gives 2-Methyl-3-nitro phenyl-N,N-di-n-propyl acetamide (IV) in syrup form. This intermediate (IV) is further reduced with Borane/THF and subsequent treatment with HCl/NaOH to give 2-Methyl-3-nitro phenyl ethyl-N,N-di-n-propyl amine (V). Further, compound (V) is treated with Na metal, Ethanol and diethyl oxalate to obtain Ethyl 6-(2-di-n-propylaminoethyl)-2-nitrophenyl pyruvate (VI), which is further treated with hydrogen peroxide , NaOH and HCl and converted to 6-(2-Di-n-propylaminoethyl)-2-nitro phenyl acetic acid hydrochloride (VII). This intermediate is reduced with palladium/carbon to give Ropinirole hydrochloride (Ia).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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